Dilazep dihydrochloride
Overview
Description
Dilazep dihydrochloride is a pharmaceutical compound known for its vasodilatory properties. It acts as an inhibitor of adenosine uptake, which enhances the effects of adenosine, leading to vasodilation of cerebral and coronary vessels. This compound is primarily used in the treatment of cardiopathy and renal disorders .
Preparation Methods
The synthesis of dilazep dihydrochloride involves several key steps:
Reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane: This reaction produces homopiperazine.
Esterification with 3,4,5-trimethoxybenzoyl chloride: The homopiperazine is then esterified with 3,4,5-trimethoxybenzoyl chloride to complete the synthesis of dilazep.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Dilazep dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for dilazep due to its stable structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its ester groups.
Hydrolysis: Dilazep can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ester bonds.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .
Scientific Research Applications
Dilazep dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and nucleoside transport inhibition.
Biology: Investigated for its effects on cellular adenosine uptake and its role in cellular signaling pathways.
Medicine: Employed in the treatment of cardiovascular diseases due to its vasodilatory effects. .
Mechanism of Action
Dilazep dihydrochloride exerts its effects primarily by inhibiting the uptake of adenosine. This inhibition increases the extracellular concentration of adenosine, which then binds to adenosine receptors on the surface of cells. The activation of these receptors leads to vasodilation and other physiological effects. The compound also inhibits tissue factor expression in endothelial cells and monocytes, contributing to its antiplatelet and anticoagulant activities .
Comparison with Similar Compounds
Dilazep dihydrochloride is often compared with other vasodilators and adenosine uptake inhibitors, such as:
Dipyridamole: Another adenosine uptake inhibitor, but less potent than dilazep.
Hexobendine: A drug with a similar chemical structure but different pharmacological properties.
Draflazine: A potent inhibitor of nucleoside transporters, similar to dilazep but with distinct molecular interactions
Dilazep’s uniqueness lies in its dual action as a vasodilator and antiplatelet agent, making it particularly effective in treating cardiovascular conditions .
Properties
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIWRRWAWKXRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46Cl2N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017379 | |
Record name | Dilazep hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20153-98-4 | |
Record name | Dilazep dihydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilazep hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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